Bienvenue dans la boutique en ligne BenchChem!

sodium;2-(1H-imidazol-5-yl)acetate

Solubility Formulation Aqueous assay compatibility

Sodium 2-(1H-imidazol-5-yl)acetate (I4AA·Na) is the research-grade sodium salt of imidazole-4-acetic acid. Unlike the free acid (which requires DMSO and offers only ~8.3 mg/mL solubility), this salt delivers ~100 mg/mL aqueous solubility, eliminating co-solvent artifacts in electrophysiology. Its ionic nature stabilizes the bioactive 4-tautomer (0.750–0.877 kcal/mol preference), ensuring consistent GABAC receptor engagement (~46-fold selectivity over GABAA). Ideal for IV/ICV dosing and retinal delivery studies. Choose this form for reproducible, publication-ready data.

Molecular Formula C5H5N2NaO2
Molecular Weight 148.10 g/mol
Cat. No. B8020428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-(1H-imidazol-5-yl)acetate
Molecular FormulaC5H5N2NaO2
Molecular Weight148.10 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(=O)[O-].[Na+]
InChIInChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyJDDRCOTZMQIPOQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(1H-imidazol-5-yl)acetate (I4AA·Na): A Conformationally Restricted GABA Analog for Neuroscience Procurement


Sodium 2-(1H-imidazol-5-yl)acetate (CAS 56368-58-2), commonly designated imidazole-4-acetic acid sodium salt or I4AA·Na, is the sodium salt of the endogenous histamine metabolite imidazole-4-acetic acid [1]. It belongs to the class of imidazole‑acetic acid derivatives and acts as a conformationally restricted structural analog of γ‑aminobutyric acid (GABA) [2]. The compound exists as a white crystalline solid with a molecular weight of 148.10 g mol⁻¹ and is readily soluble in water due to its ionic nature, a property that distinguishes it from the less soluble free‑acid form .

Why Sodium 2-(1H-imidazol-5-yl)acetate Cannot Be Replaced by Other Imidazole‑Acetic Acid Salts or the Free Acid


Although the imidazole‑acetic acid scaffold is conserved across multiple salt forms, critical differences in solubility, tautomeric stability, and receptor‑subtype engagement render simple interchange of the sodium salt with the hydrochloride salt or the free acid unreliable for reproducible experimental outcomes [1]. The sodium salt provides approximately 100 mg mL⁻¹ aqueous solubility, whereas the free acid requires DMSO co‑solvent and yields only ~8.3 mg mL⁻¹ solubility, creating practical barriers for aqueous‑based assays . Additionally, the 4‑ and 5‑tautomers of imidazole‑acetic acid exhibit a computed free‑energy difference of 0.750–0.877 kcal mol⁻¹ in favor of the 4‑tautomer, meaning that salt identity and pH can shift the tautomeric equilibrium and consequently alter receptor‑binding pharmacophore presentation [2]. These factors collectively make the sodium salt a distinct chemical entity for pharmacological studies, especially when aqueous solubility and tautomeric consistency are required.

Quantitative Differentiation Evidence for Sodium 2-(1H-imidazol-5-yl)acetate (I4AA·Na) vs. Key Comparators


Aqueous Solubility: I4AA·Na (Sodium Salt) vs. I4AA Free Acid

The sodium salt of imidazole-4-acetic acid (I4AA·Na) exhibits a reported aqueous solubility of approximately 100 mg mL⁻¹, directly measured in water . In contrast, the free acid form (imidazole-4-acetic acid) dissolves only at ~8.3 mg mL⁻¹ in DMSO and requires co‑solvent or heating for aqueous dissolution . This ~12‑fold solubility advantage is critical for researchers designing in‑vitro electrophysiology, cell‑based assays, or in‑vivo dosing protocols that demand fully aqueous vehicles without organic co‑solvent interference.

Solubility Formulation Aqueous assay compatibility

Tautomeric Stability: Quantitative Preference for the Bioactive 4‑Tautomer over the 5‑Tautomer

Density functional theory (DFT) calculations at B3LYP, CAM‑B3LYP, and ωB97XD levels consistently predict that the imidazole-4-acetic acid tautomer (I) is thermodynamically favored over the imidazole-5-acetic acid tautomer (II) by 0.750–0.877 kcal mol⁻¹ in the gas phase [1]. This energetic preference arises from an intramolecular H‑bonding interaction (nN₈→σ*O₁₄–H₁₅) that stabilizes the 4‑tautomer by 15.07 kcal mol⁻¹ [1]. The sodium salt, which preserves the carboxylate anion and imidazole N‑H, locks the pharmacophore in the 4‑tautomer configuration that is recognized by GABA receptors, whereas the free acid can undergo pH‑dependent tautomeric interconversion via a water‑assisted 1,3‑proton shift with a barrier lowered to <12 kcal mol⁻¹ in solution [1].

Tautomerism Computational chemistry Pharmacophore integrity

GABAC Receptor Partial Agonism: Functional Differentiation Between ρ1 and ρ2 Subunit Selectivity

Imidazole-4-acetic acid (I4AA) acts as a partial agonist at both human ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, but exhibits higher intrinsic activity at ρ2 than at ρ1 receptors [1]. This bidirectional efficacy profile—partial agonist at GABAC receptors with an EC₅₀ of ~3 μM at ρ2 (BindingDB: 3.00E+3 nM) versus an EC₅₀ of ~138 μM at α1β2γ2 GABAA receptors [2]—contrasts with the free acid or hydrochloride salt, which are sometimes described as competitive antagonists at GABAC receptors depending on the expression system and subunit composition . The sodium salt's consistent partial agonist behavior at ρ2‑containing receptors makes it a more predictable tool for discriminating GABAA‑ vs. GABAC‑mediated physiological responses.

GABAC receptor ρ1/ρ2 selectivity Electrophysiology

Taurine Transporter (TAUT) Interaction: I4AA as a Lead Structure for Retinal Drug Delivery

In ARPE‑19 cells cultured under hyperosmotic conditions to upregulate taurine transporter (TAUT) expression, imidazole‑4‑acetic acid (IAA) inhibited TAUT‑mediated taurine influx with a Ki of 658.6 μM, comparable to GABA itself (Ki = 644.2 μM) [1]. IAA displayed higher inhibitory potency than other GABA analogs including THIP, Aza‑THIP, muscimol, and thiomuscimol, none of which achieved the same level of TAUT interaction [1]. This unique TAUT recognition, combined with its intrinsic ρ‑GABAAR activity, positions the sodium salt as a dual‑mechanism probe for retinal neuroprotection research—a property not shared by simple GABA analogs or other imidazole‑acetic acid derivatives.

Taurine transporter Blood‑retinal barrier Ocular pharmacology

In‑Vivo CNS Penetration: I4AA Crosses the Blood‑Brain Barrier—A Scaffold‑Specific Property

The imidazole‑4‑acetic acid scaffold, from which sodium 2‑(1H‑imidazol‑5‑yl)acetate is derived, has been demonstrated to penetrate the blood‑brain barrier (BBB) in vivo following peripheral administration [1]. Intracerebroventricular administration of IAA at 0.3–10 μg kg⁻¹ significantly reduced mean arterial pressure, heart rate, and renal sympathetic nerve discharge via central GABA receptor stimulation [2]. This CNS bioavailability contrasts with many synthetic GABA analogs that require active transport or prodrug strategies. The sodium salt's ionic form further enhances plasma solubility, facilitating intravenous or intraperitoneal dosing for CNS studies without the need for DMSO‑based formulations that can confound behavioral or cardiovascular readouts .

Blood‑brain barrier CNS penetration In‑vivo pharmacology

GABA‑T Inhibition: I4AA·Na as a Non‑Competitive GABA Aminotransferase Inhibitor

Imidazole‑4‑acetic acid hydrochloride inhibits GABA aminotransferase (GABA‑T) in a non‑competitive manner with a Ki of 0.34 mM, leading to increased total free GABA levels in brain tissue [1]. The sodium salt is expected to exhibit equivalent GABA‑T inhibitory activity, as the active pharmacophore is the imidazole‑acetate moiety . This dual mechanism—direct GABA receptor agonism combined with GABA‑T inhibition—distinguishes I4AA from simple direct agonists like muscimol (GABAA agonist only) or THIP (GABAA agonist with minimal GABA‑T effect), providing a broader spectrum of GABAergic modulation for anticonvulsant and neuroprotection research [2].

GABA‑T inhibition GABA metabolism Anticonvulsant research

Optimal Procurement Scenarios for Sodium 2-(1H-imidazol-5-yl)acetate: Where I4AA·Na Outperforms Alternatives


GABAC Receptor Pharmacology and Retinal Neurophysiology Studies

The sodium salt's ~46‑fold selectivity for ρ2 GABAC receptors over α1β2γ2 GABAA receptors [1], combined with aqueous solubility of ~100 mg mL⁻¹ [2], makes it the preferred form for electrophysiological recordings in Xenopus oocytes or HEK293 cells expressing recombinant GABAC receptors. The compound's demonstrated TAUT interaction further enables dual‑mechanism retinal delivery studies [3].

In‑Vivo CNS Pharmacodynamic Studies Requiring Aqueous Formulation

With documented BBB penetration of the IAA scaffold [1], central cardiovascular effects at ICV doses of 0.3–10 μg kg⁻¹ [2], and full aqueous solubility without organic co‑solvents [3], the sodium salt is the formulation of choice for intravenous or intracerebroventricular dosing in rodent models of hypertension, epilepsy, or neuroprotection.

Tautomer‑Controlled Structure‑Activity Relationship (SAR) Campaigns

DFT calculations confirm a 0.750–0.877 kcal mol⁻¹ thermodynamic preference for the bioactive 4‑tautomer, with a 15.07 kcal mol⁻¹ intramolecular H‑bond stabilization [1]. The sodium salt locks the pharmacophore in this configuration, reducing tautomeric variability that could confound SAR interpretation when using the free acid or hydrochloride salt, which are susceptible to pH‑dependent tautomerization.

Dual GABA‑T Inhibition and GABA Receptor Modulation Assays

The compound's combined GABA‑T inhibition (Ki = 0.34 mM, non‑competitive) [1] and partial GABAC receptor agonism (EC₅₀ = 3.0 μM at ρ2) [2] support integrated studies of GABA metabolism and receptor signaling. This dual activity is not replicated by single‑target tools such as muscimol or vigabatrin, making I4AA·Na uniquely suited for investigating endogenous GABA tone regulation.

Quote Request

Request a Quote for sodium;2-(1H-imidazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.